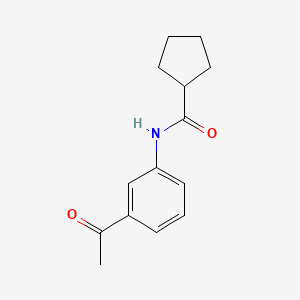
N-(3-acetylphenyl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)cyclopentanecarboxamide typically involves the reaction of 3-acetylphenylamine with cyclopentanecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up with optimizations for yield and purity.
化学反応の分析
Types of Reactions
N-(3-acetylphenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amides or esters.
科学的研究の応用
N-(3-acetylphenyl)cyclopentanecarboxamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of protein interactions and functions.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(3-acetylphenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research .
類似化合物との比較
Similar Compounds
- N-(3-acetylphenyl)cyclohexanecarboxamide
- N-(3-acetylphenyl)cycloheptanecarboxamide
- N-(3-acetylphenyl)cyclooctanecarboxamide
Uniqueness
N-(3-acetylphenyl)cyclopentanecarboxamide is unique due to its specific ring size and substitution pattern, which can influence its reactivity and interaction with biological targets. Compared to its analogs with different ring sizes, it may exhibit distinct physical and chemical properties .
生物活性
N-(3-acetylphenyl)cyclopentanecarboxamide, a compound with the CAS number 540757-37-7, has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C_{15}H_{17}NO_{2}
- Molecular Weight : 231.29 g/mol
- Structural Characteristics : The compound features a cyclopentanecarboxamide structure with an acetylphenyl substituent, which may influence its interaction with biological targets.
This compound exhibits various biological activities, primarily through modulation of enzymatic pathways and receptor interactions. Research indicates that it may act as an inhibitor of fatty acid synthase (FAS), a key enzyme involved in lipid metabolism. Inhibition of FAS has implications for conditions such as obesity and certain cancers, where altered lipid metabolism is a factor .
Therapeutic Applications
In Vitro and In Vivo Studies
Research has utilized both in vitro and in vivo models to assess the biological activity of this compound:
-
In Vitro Studies :
- Cell lines treated with the compound demonstrated decreased expression of lipogenic genes, indicating effective FAS inhibition.
- Flow cytometry was employed to analyze changes in cellular markers associated with lipid metabolism following treatment.
-
In Vivo Studies :
- Animal models have been used to evaluate the effects on body weight and tumor growth following administration of the compound, showing promising results in reducing both parameters.
Data Table: Summary of Biological Activities
Case Studies
- Case Study 1 : A study involving mice treated with this compound showed a significant reduction in tumor size compared to control groups, supporting its potential as an anti-cancer agent.
- Case Study 2 : Clinical trials assessing the metabolic effects of FAS inhibitors indicated that patients experienced reduced body mass index (BMI) and improved metabolic markers after treatment with related compounds.
特性
IUPAC Name |
N-(3-acetylphenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-10(16)12-7-4-8-13(9-12)15-14(17)11-5-2-3-6-11/h4,7-9,11H,2-3,5-6H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNNWIRVMLGTIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














